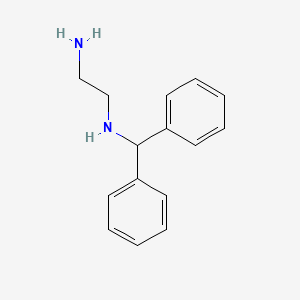(2-Aminoethyl)(diphenylmethyl)amine
CAS No.: 56655-17-5
Cat. No.: VC8280157
Molecular Formula: C15H18N2
Molecular Weight: 226.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 56655-17-5 |
|---|---|
| Molecular Formula | C15H18N2 |
| Molecular Weight | 226.32 g/mol |
| IUPAC Name | N'-benzhydrylethane-1,2-diamine |
| Standard InChI | InChI=1S/C15H18N2/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,17H,11-12,16H2 |
| Standard InChI Key | PRVZYDDRMVHWOS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCN |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCN |
Introduction
Chemical Identity and Structural Characteristics
(2-Aminoethyl)(diphenylmethyl)amine (C₁₅H₁₈N₂) features a central ethylenediamine chain where one nitrogen atom is bonded to a benzhydryl group (diphenylmethyl), and the other nitrogen is part of a primary amine. The molecular structure is defined by the SMILES notation C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCN, which highlights the diphenylmethyl moiety connected to the ethylenediamine backbone . The InChIKey PRVZYDDRMVHWOS-UHFFFAOYSA-N uniquely identifies its stereochemical configuration .
Table 1: Fundamental Chemical Identity
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₈N₂ | |
| Molecular Weight | 226.32 g/mol | |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCN | |
| InChIKey | PRVZYDDRMVHWOS-UHFFFAOYSA-N |
The benzhydryl group imparts significant steric bulk, potentially influencing the compound’s reactivity and interaction with biological targets. Computational models predict a planar arrangement of the phenyl rings, which may facilitate π-π stacking interactions in supramolecular applications .
Synthesis and Manufacturing Considerations
While no direct synthesis protocol for (2-aminoethyl)(diphenylmethyl)amine is documented in the provided sources, analogous methods for related amines offer plausible routes. For instance, the patent CN109438252B details the synthesis of tris(2-aminoethyl)amine via sequential chlorination and amination of triethanolamine . By extrapolation, (2-aminoethyl)(diphenylmethyl)amine could be synthesized through a nucleophilic substitution reaction between diphenylmethylamine and 2-chloroethylamine, facilitated by a catalyst such as DMF . Alternatively, reductive amination of benzophenone with ethylenediamine might yield the target compound, though reaction conditions would require optimization to avoid over-alkylation .
Physicochemical Properties and Spectroscopic Data
The compound’s physicochemical profile is partially elucidated through predictive models. Ion mobility spectrometry (IMS) data from PubChem Lite provides collision cross-section (CCS) values for various adducts, which are critical for mass spectrometry identification .
Table 2: Predicted Collision Cross-Section (CCS) Values
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 227.15428 | 154.5 |
| [M+Na]⁺ | 249.13622 | 167.1 |
| [M+NH₄]⁺ | 244.18082 | 163.7 |
| [M-H]⁻ | 225.13972 | 160.7 |
The compound’s solubility is expected to be moderate in polar aprotic solvents like dimethyl sulfoxide (DMSO) but poor in water due to the hydrophobic benzhydryl group. Its melting and boiling points remain uncharacterized experimentally, though molecular dynamics simulations suggest a liquid state at room temperature .
Recent Advances and Future Directions
Recent computational studies have focused on predicting the compound’s interactions with biological targets, such as G protein-coupled receptors (GPCRs) . Additionally, advances in high-throughput screening could identify its role in inhibiting enzymes like monoamine oxidases. Future research priorities include:
-
Synthetic Route Optimization: Developing scalable, high-yield synthesis methods.
-
Biological Activity Profiling: Assessing antimicrobial, anticancer, or neurological effects.
-
Material Science Applications: Exploring its use in advanced polymers or coatings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume